![molecular formula C21H21N3O4S B3465568 N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenyl-N~1~-(2-pyridinylmethyl)glycinamide](/img/structure/B3465568.png)
N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenyl-N~1~-(2-pyridinylmethyl)glycinamide
Overview
Description
N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenyl-N~1~-(2-pyridinylmethyl)glycinamide, commonly known as Mps-Gly, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug design, and biochemistry.
Mechanism of Action
Mps-Gly inhibits DPP-IV by binding to its active site and preventing the hydrolysis of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This leads to an increase in the levels of these hormones, which in turn stimulates insulin secretion and lowers blood glucose levels.
Biochemical and Physiological Effects:
Mps-Gly has been shown to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes mellitus. It also has beneficial effects on lipid metabolism, reducing triglyceride and cholesterol levels in the blood. Moreover, Mps-Gly has been found to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic potential in various diseases.
Advantages and Limitations for Lab Experiments
Mps-Gly is a relatively stable and easy-to-handle compound, which makes it suitable for use in laboratory experiments. However, its high potency as a DPP-IV inhibitor may pose challenges in determining its optimal dose and duration of treatment in animal studies. Moreover, the lack of human clinical data on Mps-Gly limits its potential applications in the clinic.
Future Directions
Further research is needed to explore the potential therapeutic applications of Mps-Gly in various diseases, including type 2 diabetes mellitus, obesity, and cardiovascular diseases. Moreover, the development of more potent and selective DPP-IV inhibitors based on the structure of Mps-Gly may lead to the discovery of novel drugs for the treatment of these diseases. Additionally, the investigation of the biochemical and physiological effects of Mps-Gly on other metabolic pathways may uncover new therapeutic targets and mechanisms of action.
Scientific Research Applications
Mps-Gly has been extensively studied for its potential applications in medicinal chemistry and drug design. It is a potent inhibitor of dipeptidyl peptidase IV (DPP-IV), an enzyme that plays a crucial role in the regulation of glucose homeostasis and insulin secretion. Therefore, Mps-Gly has been investigated as a potential therapeutic agent for the treatment of type 2 diabetes mellitus.
properties
IUPAC Name |
2-(N-(4-methoxyphenyl)sulfonylanilino)-N-(pyridin-2-ylmethyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S/c1-28-19-10-12-20(13-11-19)29(26,27)24(18-8-3-2-4-9-18)16-21(25)23-15-17-7-5-6-14-22-17/h2-14H,15-16H2,1H3,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBPIGAILSLKDTM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCC2=CC=CC=N2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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